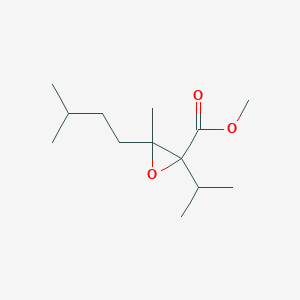
Methyl 3-isopentyl-2-isopropyl-3-methyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its complex structure, which includes multiple methyl groups and an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the ester group: The esterification reaction can be carried out by reacting the oxirane intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: Reduction of the ester group can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its reactivity may be exploited in the modification of biomolecules.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may serve as an intermediate in the production of specialty chemicals or materials.
作用机制
The mechanism by which methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the ester group can participate in hydrolysis or transesterification reactions. These reactions can lead to the formation of various products that may interact with molecular targets and pathways in biological systems.
相似化合物的比较
Similar Compounds
Methyl 2-(propan-2-yl)oxirane-2-carboxylate: Lacks the additional methyl and butyl groups.
Ethyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of multiple methyl groups and the oxirane ring make it a versatile compound for various chemical transformations.
属性
分子式 |
C13H24O3 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
methyl 3-methyl-3-(3-methylbutyl)-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-9(2)7-8-12(5)13(16-12,10(3)4)11(14)15-6/h9-10H,7-8H2,1-6H3 |
InChI 键 |
HGZWQJBQIGDTAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1(C(O1)(C(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















